molecular formula C16H22Cl2N4O4 B14089959 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate

Cat. No.: B14089959
M. Wt: 405.3 g/mol
InChI Key: UWICCMZQVODMKV-UHFFFAOYSA-N
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Description

This compound is a piperazine-derived molecule featuring a tert-butyl carbamate group at position 1, a methyl ester at position 2, and a 2,4-dichloropyrimidin-5-ylmethyl substituent at position 3. Its structural complexity and functionalization make it a candidate for pharmaceutical and agrochemical applications, particularly due to the dichloropyrimidine moiety, which is associated with bioactivity in antimicrobial and antitumor agents . However, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, possibly due to challenges in synthesis or regulatory constraints .

Properties

Molecular Formula

C16H22Cl2N4O4

Molecular Weight

405.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1,2-dicarboxylate

InChI

InChI=1S/C16H22Cl2N4O4/c1-16(2,3)26-15(24)22-6-5-21(9-11(22)13(23)25-4)8-10-7-19-14(18)20-12(10)17/h7,11H,5-6,8-9H2,1-4H3

InChI Key

UWICCMZQVODMKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Esterification

A widely adopted method utilizes 1-Boc-piperazine-2-carboxylic acid (CAS 1214196-85-6) as the starting material. Reacting this acid with methanol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) achieves dual esterification.

Procedure :

  • Reagents :
    • 1-Boc-piperazine-2-carboxylic acid (1 equiv), EDCI (1.2 equiv), DMAP (0.3 equiv)
    • Solvent: Dichloromethane/methanol (1:1 v/v)
    • Temperature: 40°C for 1.5 hours, followed by room temperature for 20 hours.
  • Workup :
    • Extraction with dichloromethane, washes with water and saturated NaHCO₃, drying over Na₂SO₄.
    • Purification via flash chromatography (0–10% methanol/dichloromethane gradient) yields the diester as a colorless liquid.
  • Yield : 79–84%.

Mechanistic Insight :
EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which undergoes nucleophilic attack by methanol. DMAP accelerates the reaction by stabilizing the activated intermediate.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield (%) Purity Scalability
Carbodiimide esterification 84 >98% Industrial
Alkylation (K₂CO₃) 72 95% Pilot-scale
Reductive amination 60 90% Lab-scale

Key Observations :

  • EDCI-mediated esterification achieves high yields and purity, making it ideal for large-scale synthesis.
  • Alkylation via chloromethylpyrimidine is more efficient than reductive amination but requires stringent anhydrous conditions.

Side Reactions and Mitigation

  • Ester Hydrolysis : Basic conditions during alkylation may cleave the methyl ester. Using milder bases (e.g., K₂CO₃ instead of NaOH) mitigates this.
  • Di-Alkylation : Excess electrophile leads to bis-alkylated products. Stoichiometric control (1.1 equiv electrophile) suppresses this.

Structural Confirmation and Characterization

Post-synthesis validation ensures fidelity to the target structure:

Spectroscopic Data

  • ¹H NMR (CDCl₃):
    • δ 1.43 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, piperazine CH₂), 4.10 (s, 2H, pyrimidine-CH₂), 8.40 (s, 1H, pyrimidine-H).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Adapting lab protocols for manufacturing requires addressing:

  • Cost Efficiency : EDCI and DMAP are expensive; replacing them with mixed anhydride methods (e.g., isobutyl chloroformate) could reduce costs.
  • Waste Management : Dichloromethane substitution with toluene improves environmental compliance.
  • Process Safety : Exothermic alkylation steps necessitate controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the dichloropyrimidine moiety can be replaced with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperazine ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs involve modifications to the pyrimidine ring, ester groups, or piperazine substituents. Key examples include:

Compound Name Key Substituents Biological/Physicochemical Relevance Reference
1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate 2,4-Dichloropyrimidinylmethyl, tert-butyl, methyl ester Potential bioactivity inferred from dichloropyrimidine’s role in enzyme inhibition
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-Amino-4-(2-hydroxyphenyl)pyrimidinylmethyl Antimicrobial activity against S. aureus and P. aeruginosa; intramolecular H-bonding stabilizes conformation
1-tert-Butyl 2-methyl 4-(2-chloroacetyl)piperazine-1,2-dicarboxylate 2-Chloroacetyl group at position 4 Enhanced reactivity for nucleophilic substitution; used in intermediate synthesis
(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride Stereospecific (S)-configuration Chiral building block for asymmetric synthesis of pharmaceuticals

Physicochemical Properties

  • Crystal Packing : The hydroxyphenylpyrimidine analog forms supramolecular tapes via intermolecular H-bonds and π-π interactions, which may influence solubility and bioavailability .
  • Steric Effects : The tert-butyl group in the target compound likely improves metabolic stability by hindering enzymatic degradation .

Biological Activity

1-tert-Butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1,2-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperazine core substituted with both tert-butyl and dichloropyrimidine moieties, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Cl2N4O4C_{13}H_{16}Cl_2N_4O_4, with a molecular weight of approximately 343.19 g/mol. Its structure includes a piperazine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC13H16Cl2N4O4C_{13}H_{16}Cl_2N_4O_4
Molecular Weight343.19 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways, while the piperazine structure may enhance binding affinity to certain receptors.

Antimicrobial Activity

Research indicates that compounds similar to 1-tert-butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine have demonstrated antimicrobial properties. Studies show that derivatives of pyrimidine exhibit activity against a range of bacterial strains, suggesting that this compound might also possess similar effects due to its structural components .

Anticancer Properties

The piperazine ring has been associated with anticancer activity in various studies. Compounds containing piperazine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The dichloropyrimidine component may further enhance these effects by interfering with DNA synthesis and repair mechanisms .

CNS Activity

Some research suggests that related compounds exhibit central nervous system (CNS) depressant effects. This could imply that 1-tert-butyl 2-methyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine may influence neurotransmitter systems, potentially leading to sedative or anxiolytic effects .

Case Study: Anticancer Activity

In vitro assays revealed that compounds featuring piperazine structures often inhibit cancer cell proliferation. For instance, a derivative demonstrated IC50 values indicating effective cytotoxicity against several cancer cell lines. The addition of the dichloropyrimidine moiety may enhance this activity through multiple mechanisms, including apoptosis induction and cell cycle arrest .

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